Cas no 114934-51-9 (3-(2-Methyl-2H-tetrazol-5-yl)aniline)
3-(2-Methyl-2H-tetrazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 3-(2-methyl-2H-tetrazol-5-yl)Benzenamine
- 3-(2-methyltetrazol-5-yl)aniline
- 3-(2-methyl-2H-tetrazol-5-yl)aniline(SALTDATA: FREE)
- benzenamine, 3-(2-methyl-2H-tetrazol-5-yl)-
- LogP
- 5-(3-aminophenyl)-2methyltetrazole
- 3-(2-Methyl-2H-tetrazol-5-yl)-phenylamine
- Benzenamine, 3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-
- MFCD11052421
- AT30303
- 5-(3-Aminophenyl)-2-methyltetrazole
- DTXSID60560357
- SCHEMBL926466
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline, AldrichCPR
- Z1198309150
- 3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline
- STK744478
- 114934-51-9
- DA-15260
- EN300-3048425
- EK-0202
- 3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)ANILINE
- CS-0245419
- CS-10904
- 3-(2-METHYL-1,2,3,4-TETRAZOL-5-YL)ANILINE
- AKOS000112611
-
- MDL: MFCD11052421
- Inchi: 1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
- InChI Key: MQGHNXCWKDXJLP-UHFFFAOYSA-N
- SMILES: N1(C)N=NC(C2C=CC=C(C=2)N)=N1
Computed Properties
- Exact Mass: 175.08597
- Monoisotopic Mass: 175.08579531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.62
3-(2-Methyl-2H-tetrazol-5-yl)aniline Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
3-(2-Methyl-2H-tetrazol-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB386849-250 mg |
3-(2-Methyl-2H-tetrazol-5-yl)-phenylamine; 95% |
114934-51-9 | 250 mg |
€168.30 | 2023-07-19 | ||
| abcr | AB386849-1 g |
3-(2-Methyl-2H-tetrazol-5-yl)-phenylamine; 95% |
114934-51-9 | 1 g |
€230.10 | 2023-07-19 | ||
| abcr | AB386849-5 g |
3-(2-Methyl-2H-tetrazol-5-yl)-phenylamine; 95% |
114934-51-9 | 5 g |
€749.60 | 2023-07-19 | ||
| abcr | AB386849-10 g |
3-(2-Methyl-2H-tetrazol-5-yl)-phenylamine; 95% |
114934-51-9 | 10 g |
€1,181.60 | 2023-07-19 | ||
| Chemenu | CM275666-5g |
3-(2-Methyl-2H-tetrazol-5-yl)aniline |
114934-51-9 | 95% | 5g |
$1056 | 2023-11-24 | |
| TRC | M321993-100mg |
3-(2-Methyl-2H-tetrazol-5-yl)aniline |
114934-51-9 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M321993-500mg |
3-(2-Methyl-2H-tetrazol-5-yl)aniline |
114934-51-9 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M321993-1g |
3-(2-Methyl-2H-tetrazol-5-yl)aniline |
114934-51-9 | 1g |
$ 340.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1250058-1g |
Benzenamine, 3-(2-methyl-2H-tetrazol-5-yl)- |
114934-51-9 | 95% | 1g |
$185 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1250058-5g |
Benzenamine, 3-(2-methyl-2H-tetrazol-5-yl)- |
114934-51-9 | 95% | 5g |
$650 | 2024-07-28 |
3-(2-Methyl-2H-tetrazol-5-yl)aniline Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 3-(2-Methyl-2H-tetrazol-5-yl)aniline
3-(2-Methyl-2H-tetrazol-5-yl)aniline: A Comprehensive Overview
The compound with CAS No 114934-51-9, commonly referred to as 3-(2-Methyl-2H-tetrazol-5-yl)aniline, is a significant organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines an aniline moiety with a substituted tetrazole ring. The tetrazole group, in particular, has been the focus of extensive research due to its versatile reactivity and potential in various chemical reactions.
3-(2-Methyl-2H-tetrazol-5-yl)aniline is synthesized through a series of well-established organic synthesis techniques. The process typically involves the reaction of aniline derivatives with tetrazole precursors under specific conditions to form the desired product. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, making the synthesis of this compound more accessible and cost-effective.
The structural features of 3-(2-Methyl-2H-tetrazol-5-yl)aniline play a crucial role in its reactivity and functionality. The tetrazole ring is known for its aromaticity and ability to participate in hydrogen bonding, which makes it an ideal component for designing bioactive molecules. Moreover, the presence of the methyl group at the 2-position of the tetrazole ring introduces steric effects that can influence the compound's stability and reactivity.
Recent studies have highlighted the potential of 3-(2-Methyl-2H-tetrazol-5-yl)aniline as a precursor for synthesizing advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and selectivity, making them valuable in catalysis, gas storage, and sensing applications. The ability of this compound to act as a versatile building block underscores its importance in modern materials science.
In addition to its role in materials science, 3-(2-Methyl-2H-tetrazol-5-yl)aniline has also found applications in medicinal chemistry. The tetrazole moiety is known to exhibit bioisosteric properties, which make it a promising candidate for drug design. Researchers have explored its potential as an inhibitor of various enzymes and receptors, contributing to the development of novel therapeutic agents.
The synthesis and characterization of 3-(2-Methyl-2H-tetrazol-5-yl)aniline have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm its structure and properties. These studies have provided valuable insights into the compound's electronic structure, reactivity, and stability under different conditions.
Furthermore, computational chemistry has played a pivotal role in understanding the behavior of 3-(2-Methyl-2H-tetrazol-5-yli aniline) at the molecular level. Density functional theory (DFT) calculations have been used to predict its electronic properties, reactivity trends, and interaction with other molecules. These computational studies have complemented experimental findings and provided a deeper understanding of the compound's behavior in various chemical environments.
The versatility of 3-(2-Methyl-2H-tetrazol-yli aniline) extends to its use in click chemistry reactions. The tetrazole group is known for its ability to participate in cycloaddition reactions under mild conditions, making it a valuable component in the construction of complex molecular architectures. This property has been exploited in the synthesis of diverse compounds with potential applications in drug delivery systems and nanotechnology.
In conclusion, 3-(2-Methyl-yli aniline) stands out as a multifaceted compound with significant implications across various fields of chemistry. Its unique structure, reactivity, and versatility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and insights into this compound's properties, its role in advancing chemical science is expected to grow even further.
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